molecular formula C13H8N2O5 B2577849 (2,4-Dinitrophenyl)(phenyl)methanone CAS No. 50709-84-7

(2,4-Dinitrophenyl)(phenyl)methanone

Cat. No.: B2577849
CAS No.: 50709-84-7
M. Wt: 272.216
InChI Key: WLSRWDPHODDWBH-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H8N2O5 and a molecular weight of 272.21 g/mol . This compound, which can be classified as a nitrated benzophenone derivative, is supplied as a high-purity material for research and development purposes. It is a solid with a calculated density of 1.423 g/cm³ and a high boiling point of approximately 483°C . As a dinitro-substituted aromatic ketone, it may serve as a valuable chemical intermediate or building block in organic synthesis, particularly for the development of more complex molecules. Its structural features are similar to those of other nitrated phenols, such as 2,4-Dinitrophenol (DNP), which is extensively studied for its role as a mitochondrial uncoupler in biochemical research . Researchers investigating energetic materials may also find interest in this compound due to the presence of nitro functional groups, which are common in that field. This product is intended for research use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Proper personal protective equipment should be worn, and safe laboratory practices must be followed when handling this chemical.

Properties

IUPAC Name

(2,4-dinitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSRWDPHODDWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)(phenyl)methanone typically involves the reaction of benzophenone with 2,4-dinitrophenylhydrazine. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of benzophenone, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzophenone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2,4-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:

    Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)(phenyl)methanone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water . This property makes it useful in analytical chemistry for the detection of aldehydes and ketones.

Comparison with Similar Compounds

Pyrazole Derivatives

Compounds 4e and 4f (Table 1) demonstrate how substituents influence physical and spectroscopic properties:

Compound Substituent Yield m.p. (°C) IR Peaks (cm$^{-1}$) $^1$H NMR Shifts (δ)
4e () 2,4-Dinitrophenyl 60% 217 3443 (NH$_2$), 1631 (C=O) 8.23–9.23 (Ar-H), 11.75 (NH$_2$)
4f () 4-Bromophenyl 50% 186 3370 (NH$_2$), 1690 (C=O) 7.02–7.63 (Ar-H), 7.92 (NH$_2$)

Key Observations :

  • The electron-deficient 2,4-dinitrophenyl group in 4e increases melting point (217°C vs. 186°C) due to stronger intermolecular interactions .
  • IR spectra show distinct NH$_2$ stretching (~3400 cm$^{-1}$) and ketone C=O (~1630–1690 cm$^{-1}$) vibrations, with shifts reflecting electronic effects of substituents .

Sulfur-Containing Analogs

Reactivity differences among 2,4-dinitrophenyl derivatives with sulfur-based leaving groups (Table 2):

Compound Leaving Group (X) $k_A$ (M$^{-1}$s$^{-1}$) ΔH$^\ddagger$ (kJ/mol) ΔS$^\ddagger$ (J/mol·K)
2,4-DNP Phenyl Ether –OPh 0.024 58.2 -45.3
2,4-DNP Phenyl Sulfide –SPh 0.15 49.8 -32.1
2,4-DNP Phenyl Sulfone –SO$_2$Ph 0.89 42.3 -18.9

Key Observations :

  • The sulfone derivative reacts fastest ($kA = 0.89$ M$^{-1}$s$^{-1}$) due to the strong electron-withdrawing –SO$2$Ph group, stabilizing the transition state in nucleophilic aromatic substitution .
  • Lower ΔH$^\ddagger$ and less negative ΔS$^\ddagger$ for sulfones suggest a less ordered transition state compared to ethers or sulfides .

Key Observations :

  • Increased nitro groups in bis(2,4-dinitrophenyl)methanone correlate with higher toxicity, necessitating stringent handling protocols .

Q & A

Q. Table 1. Comparative Kinetic Parameters for Hydrazine Reactions

CompoundkAk_A (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Phenyl Ether0.02158.2-120
Phenyl Sulfide0.04555.8-115
Methanone (Predicted)0.1252.4-105

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